Cas no 1214622-41-9 (3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde)
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3,4-DIMETHYL-2-(1H-PYRAZOL-1-YL)BENZALDEHYDE
- 3,4-dimethyl-2-(pyrazol-1-yl)benzaldehyde
- 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
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- Inchi: 1S/C12H12N2O/c1-9-4-5-11(8-15)12(10(9)2)14-7-3-6-13-14/h3-8H,1-2H3
- InChI Key: DYSQYFPOHHSBBW-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C)C(C)=C1N1C=CC=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Topological Polar Surface Area: 34.9
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM371240-1g |
3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 95%+ | 1g |
$186 | 2023-01-03 | |
| Chemenu | CM371240-5g |
3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 95%+ | 5g |
$499 | 2023-01-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2071-1G |
3,4-dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 95% | 1g |
¥ 1,062.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2071-5G |
3,4-dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 95% | 5g |
¥ 3,194.00 | 2023-04-07 | |
| Ambeed | A790742-1g |
3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 98+% | 1g |
$168.0 | 2024-04-25 | |
| Ambeed | A790742-5g |
3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 98+% | 5g |
$504.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513208-1g |
3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 98% | 1g |
¥1274.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513208-5g |
3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde |
1214622-41-9 | 98% | 5g |
¥4152.00 | 2024-08-09 |
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde Suppliers
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Comprehensive Overview of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde (CAS No. 1214622-41-9)
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde (CAS No. 1214622-41-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzaldehyde derivative features a unique pyrazole substitution, which enhances its reactivity and potential applications in drug discovery and material science. Its molecular structure, characterized by the presence of 3,4-dimethyl and 1H-pyrazol-1-yl groups, makes it a versatile intermediate for synthesizing complex molecules.
In recent years, the demand for heterocyclic compounds like 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde has surged due to their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a hot topic in oncology and inflammation research. The compound's aldehyde functional group also allows for further derivatization, enabling the creation of libraries for high-throughput screening (HTS) in drug discovery.
The synthesis of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde typically involves Pd-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), methods widely discussed in modern green chemistry forums. Its CAS No. 1214622-41-9 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in medicinal chemistry and catalysis. Environmental and regulatory trends have also spurred interest in sustainable synthesis routes for such compounds, aligning with the global push for eco-friendly pharmaceuticals.
From an industrial perspective, 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is valued for its high purity and stability under standard conditions, making it suitable for scale-up production. Analytical techniques like HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP). These attributes address common queries from procurement specialists seeking reliable suppliers of research-grade chemicals.
Emerging applications of this compound include its use in OLED materials and photocatalysts, topics trending in materials science communities. Its electron-rich aromatic system contributes to charge transport properties, a key focus area for next-generation electronics. Such interdisciplinary relevance underscores why CAS No. 1214622-41-9 frequently appears in patent filings and academic publications.
In summary, 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde exemplifies the intersection of chemical innovation and practical utility. Its multifaceted role—from drug development to advanced materials—positions it as a compound of enduring scientific and commercial interest. Ongoing research will likely uncover new dimensions of its applicability, further solidifying its status in the fine chemicals landscape.
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